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molecular formula C12H15NO3 B8656340 N-[beta-(3,4-Dihydroxyphenyl)-ethyl]-cyclopropanecarboxamide

N-[beta-(3,4-Dihydroxyphenyl)-ethyl]-cyclopropanecarboxamide

Cat. No. B8656340
M. Wt: 221.25 g/mol
InChI Key: QRCAPINFFWAXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053509

Procedure details

Dissolve 15.0 g. of dopamine hydrochloride in 200 ml. of pyridine. Add with stirring 24.96 g. of cyclopropane-carboxylic acid chloride portionwise over a 2-hour period at room temperature. Stir at room temperature overnight. Add methanol (200 ml.), water (75 ml.) and concentrate ammonium hydroxide solution (50 ml.) to the reaction mixture and allow the clear solution to stand for 5 hours at room temperature. Pour the solution into 2 liters of of 2N hydrochloric acid and ice with vigorous agitation. Extract the oily precipitate with ethyl acetate. Wash the extract with saturated aqueous sodium bicarbonate solution, dry over sodium sulfate and evaporate to a residue. Dissolve the residue from ethyl acetate-ethyl ether and crystallize to obtain the title compound, m.p. 174.5°-176° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][C:5]1[CH:12]=[CH:11][C:9]([OH:10])=[C:7]([OH:8])[CH:6]=1.[CH:13]1([C:16](Cl)=[O:17])[CH2:15][CH2:14]1>N1C=CC=CC=1>[OH:8][C:7]1[CH:6]=[C:5]([CH2:4][CH2:3][NH:2][C:16]([CH:13]2[CH2:15][CH2:14]2)=[O:17])[CH:12]=[CH:11][C:9]=1[OH:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCC1=CC(O)=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring 24.96 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 15.0 g
ADDITION
Type
ADDITION
Details
Add
STIRRING
Type
STIRRING
Details
Stir at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Add methanol (200 ml.), water (75 ml.) and concentrate ammonium hydroxide solution (50 ml.) to the reaction mixture
ADDITION
Type
ADDITION
Details
Pour the solution into 2 liters of of 2N hydrochloric acid and ice with vigorous agitation
EXTRACTION
Type
EXTRACTION
Details
Extract the oily precipitate with ethyl acetate
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
extract with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate to a residue
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue from ethyl acetate-ethyl ether
CUSTOM
Type
CUSTOM
Details
crystallize

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC=1C=C(C=CC1O)CCNC(=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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